

Application of Givinostat Impurity 5-d4 in DMPK Studies: A Detailed Guide

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Compound of Interest

Compound Name: *Givinostat impurity 5-d4*

Cat. No.: *B12407231*

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This document provides detailed application notes and protocols for the use of **Givinostat impurity 5-d4** as an internal standard in Drug Metabolism and Pharmacokinetics (DMPK) studies of Givinostat. The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis, offering high accuracy and precision by correcting for variability during sample preparation and analysis.[\[1\]](#)[\[2\]](#)

Introduction to Givinostat and the Role of Internal Standards

Givinostat is a histone deacetylase (HDAC) inhibitor approved for the treatment of Duchenne Muscular Dystrophy (DMD).[\[3\]](#)[\[4\]](#) To accurately characterize its pharmacokinetic profile, a robust and reliable bioanalytical method is essential. Stable isotope-labeled (SIL) internal standards (IS) are considered the most appropriate for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[\[2\]](#)[\[5\]](#) **Givinostat impurity 5-d4**, a deuterium-labeled analog of a Givinostat impurity, serves as an ideal internal standard for the precise quantification of Givinostat in biological matrices.[\[6\]](#)[\[7\]](#)

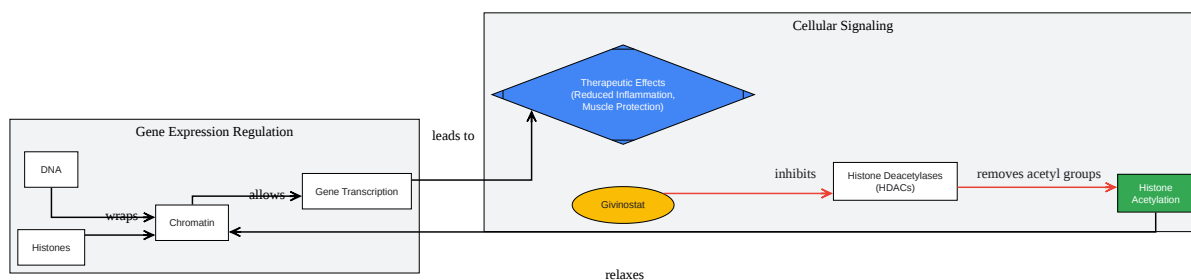
Chemical Information:

Compound	IUPAC Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Givinostat	{6-[(diethylamino)methyl]naphthalen-2-yl}methyl [4-(hydroxycarbamoyl)phenyl]carbamate	497833-27-9	C ₂₄ H ₂₇ N ₃ O ₄	421.49
Givinostat Impurity 5	4-acetamidobenzamide	58202-83-8	C ₉ H ₁₀ N ₂ O ₂	178.19[8][9]
Givinostat Impurity 5-d4	4-acetamidobenzamide-d4	N/A	C ₉ H ₆ D ₄ N ₂ O ₂	182.22[8][10]

Mechanism of Action: Histone Deacetylase Inhibition

Givinostat functions by inhibiting histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, Givinostat leads to the hyperacetylation of histones, which in turn results in a more relaxed chromatin structure, allowing for the transcription of genes that can reduce inflammation and muscle degeneration.

[3][4]



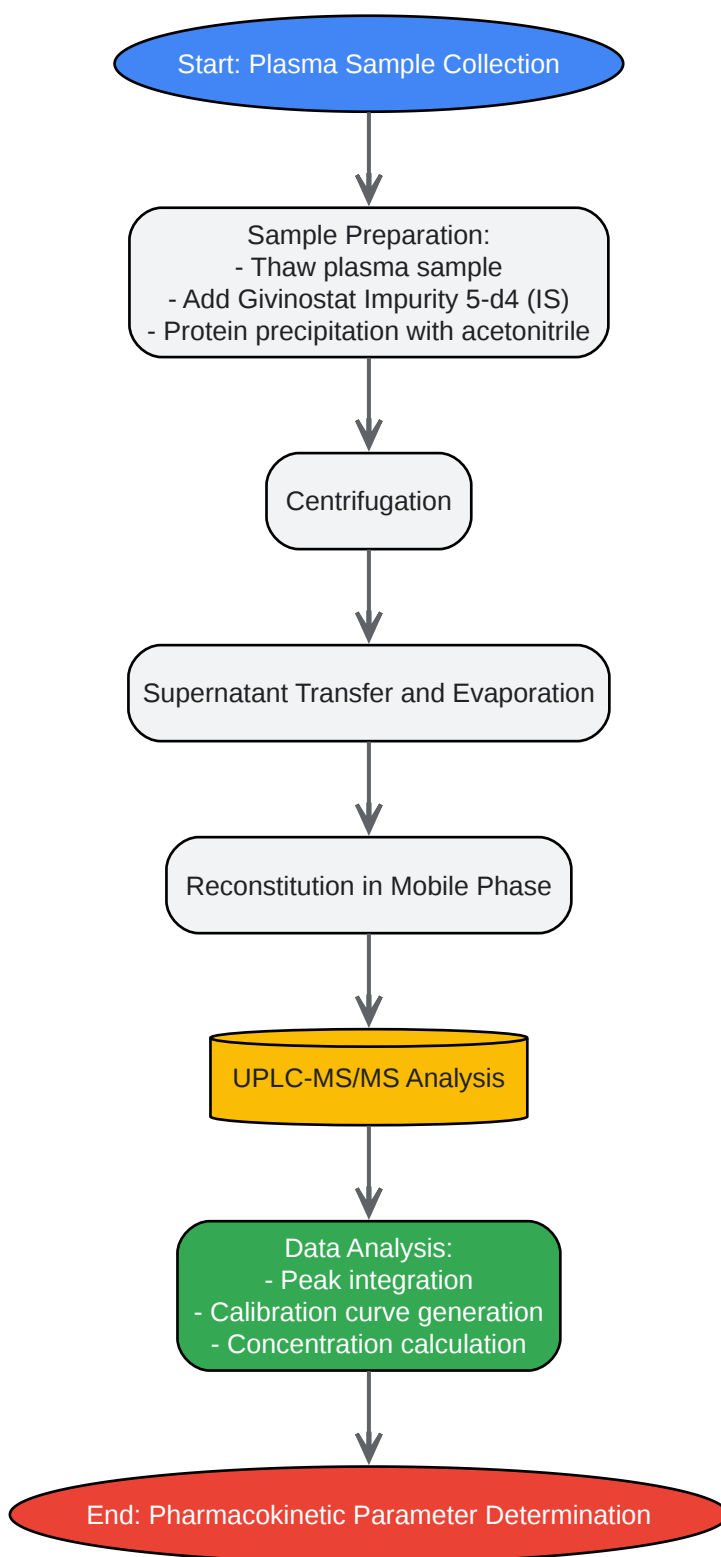
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Caption: Mechanism of action of Givinostat as an HDAC inhibitor.

Bioanalytical Method for Givinostat Quantification

The following is a detailed protocol for the quantification of Givinostat in rat plasma using **Givinostat impurity 5-d4** as an internal standard, adapted from a validated UPLC-MS/MS method.^{[11][12]}

Experimental Workflow



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Caption: Workflow for the bioanalytical quantification of Givinostat.

Materials and Reagents

- Givinostat (analytical standard)
- **Givinostat impurity 5-d4** (internal standard)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (ultrapure)
- Rat plasma (blank)

Stock and Working Solutions

- Givinostat Stock Solution (1 mg/mL): Dissolve an accurately weighed amount of Givinostat in a suitable solvent (e.g., DMSO or methanol).
- **Givinostat Impurity 5-d4** Stock Solution (1 mg/mL): Dissolve an accurately weighed amount of **Givinostat impurity 5-d4** in the same solvent as the Givinostat stock.
- Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serially diluting the Givinostat stock solution with methanol or a methanol/water mixture. Prepare a working solution of **Givinostat impurity 5-d4** at a fixed concentration (e.g., 200 ng/mL).

Sample Preparation

- Pipette 50 μ L of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 10 μ L of the **Givinostat impurity 5-d4** working solution.
- Add 200 μ L of acetonitrile to precipitate plasma proteins.
- Vortex for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.

- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase (e.g., 25% acetonitrile in water with 0.1% formic acid).
- Vortex and transfer to an autosampler vial for analysis.

UPLC-MS/MS Conditions

The following conditions are based on a published method for Givinostat and can be optimized for specific instrumentation.[\[11\]](#)[\[12\]](#)

Parameter	Recommended Conditions
UPLC System	Waters ACQUITY UPLC or equivalent
Column	Waters ACQUITY UPLC BEH C18 (1.7 μ m, 2.1 x 50 mm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	Acetonitrile
Gradient	Start with 10% B, increase to 90% B over 0.5 min, hold for 0.4 min, then return to initial conditions and re-equilibrate.
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μ L
Mass Spectrometer	Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	2.0 kV
MRM Transitions	See table below

Multiple Reaction Monitoring (MRM) Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
Givinostat	422.01	186.11	0.1	30	25
Givinostat Impurity 5-d4 (IS)	183.2	121.1	0.1	25	15

Note: The MRM transition for Givinostat impurity 5-d4 is a proposed transition based on its structure (4-acetamidobenzamide-d4) and may require optimization.

Method Validation Parameters

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or ICH M10).^[1] The following table summarizes typical acceptance criteria and representative data from a validated Givinostat assay.^{[11][12][13]}

Validation Parameter	Acceptance Criteria	Representative Data (from a Givinostat assay)
Linearity (r^2)	≥ 0.99	0.998
Calibration Range	N/A	2 - 4000 ng/mL
Accuracy (%RE)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)	95.8% - 108.6%
Precision (%RSD)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)	$< 15\%$
Recovery	Consistent and reproducible	$> 90\%$
Matrix Effect	CV of IS-normalized MF $\leq 15\%$	98.2% - 107.6%
Stability	Within $\pm 15\%$ of nominal concentration	Stable under various storage conditions

Givinostat Metabolism

Givinostat is extensively metabolized in the body, forming four major inactive metabolites.[14] The primary metabolic pathways do not involve cytochrome P450 (CYP) enzymes or uridine diphosphate glucuronosyltransferases (UGTs).[14] While a detailed metabolic map is not fully elucidated in the public domain, it is understood that metabolism is a key elimination route, followed by renal and biliary excretion of the metabolites.[14]

Conclusion

Givinostat impurity 5-d4 is a highly suitable internal standard for the quantification of Givinostat in biological samples for DMPK studies. Its use in a validated LC-MS/MS method, as outlined in these notes, can ensure the generation of high-quality, reliable data to support drug development programs. The provided protocols and parameters serve as a robust starting point for method development and validation in any bioanalytical laboratory.

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